

Application Notes and Protocols: SAR Studies of 2,3-Dihydro-7-azaindole Analogs

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Compound of Interest

Compound Name: 2,3-Dihydro-7-azaindole

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Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core and interact with the hinge region of various kinases through hydrogen bonding.[1][2] This has led to the development of numerous potent kinase inhibitors. The **2,3-dihydro-7-azaindole** (7-azaindoline) core represents a key variation, offering a three-dimensional structure that can provide improved physicochemical properties and novel interactions with target proteins. While specific structure-activity relationship (SAR) studies on **2,3-dihydro-7-azaindole** analogs are not extensively published, the wealth of data on the parent 7-azaindole scaffold provides a robust foundation for the design and development of these saturated heterocyclic analogs.

These notes provide a summary of SAR data from key 7-azaindole-based kinase inhibitors, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant signaling pathways and experimental workflows. This information is intended to serve as a comprehensive guide for researchers initiating SAR studies on **2,3-dihydro-7-azaindole** analogs.

Data Presentation: SAR of 7-Azaindole Analogs as PI3K Inhibitors

The following tables summarize the structure-activity relationships of a series of 7-azaindole derivatives as inhibitors of Phosphoinositide 3-kinase (PI3K).[3] These compounds serve as excellent starting points for the design of **2,3-dihydro-7-azaindole** analogs.

Table 1: SAR of Substitutions at the 2-Position of the Pyridine Ring[3]

Compound	R	PI3Ky IC50 (nM)
A1	H	15.2 ± 1.3
A2	Methyl	25.3 ± 2.1
A3	Ethyl	38.1 ± 3.5
A4	Isopropyl	>1000
A5	Amino	7.8 ± 0.6

Table 2: SAR of Modifications on the 2-Amino Group[3]

Compound	R	PI3Ky IC50 (nM)
A5	-NH2	7.8 ± 0.6
B1	-NHEt	30.1 ± 2.5
B2	-NHCOMe	8.2 ± 0.7
B3	-NHCOEt	7.5 ± 0.9
B4	-NHCO-c-Pr	1.3 ± 0.1
B5	-NHSO2Me	19.8 ± 1.7

Table 3: SAR of Modifications at the 5-Position of the Pyridine Ring with 7-Azaindole Analogs[3]

Compound	R	PI3Ky IC50 (nM)
B6	2-chloro-5-(1H-pyrrolo[2,3-b]pyridin-5-yl)	1.8 ± 0.2
B11	2-chloro-5-(3-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)	15.1 ± 1.2
B13	2-chloro-5-(3-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)	0.5 ± 0.1
B14	2-chloro-5-(3-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)	0.8 ± 0.1

Experimental Protocols

General Synthesis of 2,3-Dihydro-7-azaindole Analogs

The synthesis of **2,3-dihydro-7-azaindole** analogs can be achieved through the reduction of the corresponding 7-azaindole precursors.

Protocol 1: Reduction of 7-Azaindole to **2,3-Dihydro-7-azaindole**

- Materials: Substituted 7-azaindole, Sodium cyanoborohydride (NaBH₃CN), Acetic acid (AcOH), Methanol (MeOH).
- Procedure:
 - Dissolve the substituted 7-azaindole (1 equivalent) in methanol.
 - Add acetic acid to the solution to maintain an acidic pH.
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add sodium cyanoborohydride (2-3 equivalents) in portions.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Biological Assays

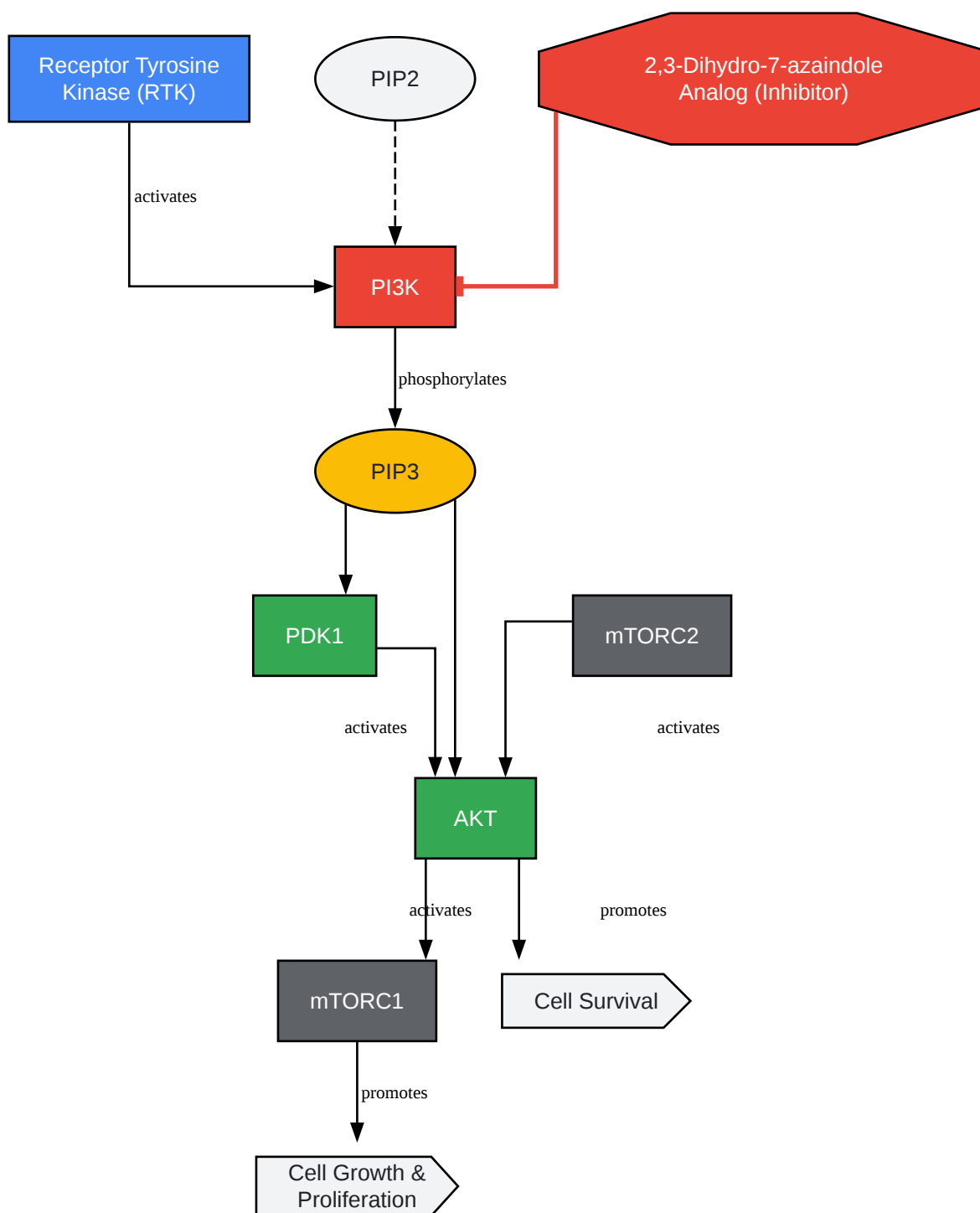
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3Ky)[3]

- Materials: Recombinant human PI3Ky, ATP, PIP2 substrate, Kinase-Glo® Luminescent Kinase Assay Kit (Promega), test compounds.
- Procedure:
 - Prepare a serial dilution of the test compounds in DMSO.
 - In a 96-well plate, add the kinase, substrate (PIP2), and assay buffer.
 - Add the test compounds to the wells and incubate for 15 minutes at room temperature.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the reaction for 60 minutes at room temperature.
 - Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.
 - Measure luminescence using a plate reader.
 - Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (SRB or CCK-8 Assay)[3]

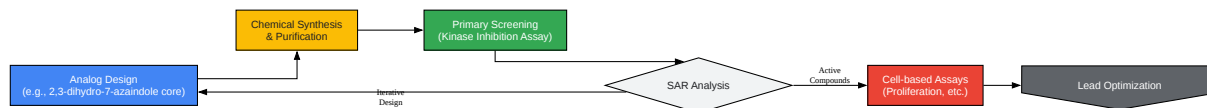
- Materials: Human tumor cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), Sulforhodamine B (SRB) or Cell Counting Kit-8 (CCK-8), test compounds.
- Procedure:
 - Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
 - Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
 - Incubate the cells for 72 hours.
 - For the SRB assay, fix the cells with trichloroacetic acid (TCA), stain with SRB dye, and then solubilize the dye. Measure the absorbance at 515 nm.
 - For the CCK-8 assay, add the CCK-8 reagent to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm.
 - Calculate the cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) values.

Mandatory Visualizations



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Caption: The PI3K/AKT/mTOR signaling pathway, a key target for 7-azaindole based inhibitors.



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Caption: A general workflow for the structure-activity relationship (SAR) studies of novel inhibitors.

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